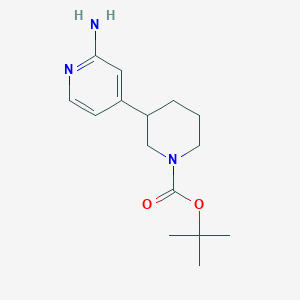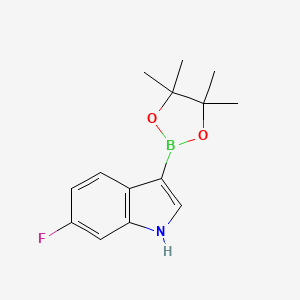
Fmoc-D-HomoSec(Mob)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-homoserine residue, and a 4-methoxybenzyl (Mob) protecting group on the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-homoserine using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Mob Protection: The hydroxyl group of the D-homoserine side chain is then protected using 4-methoxybenzyl chloride (Mob-Cl) in the presence of a base such as sodium hydride or potassium carbonate. This reaction is also carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of Fmoc-D-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide, while the Mob group can be removed using acidic conditions like trifluoroacetic acid in the presence of scavengers.
Coupling Reactions: Fmoc-D-HomoSec(Mob)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mob Deprotection: Trifluoroacetic acid in the presence of scavengers.
Peptide Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and Mob groups yields D-homoserine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the residues.
科学的研究の応用
Chemistry:
Peptide Synthesis: Fmoc-D-HomoSec(Mob)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: The compound is used in the development of peptide-based therapeutics.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.
作用機序
Mechanism:
Peptide Bond Formation: Fmoc-D-HomoSec(Mob)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group of another amino acid.
Deprotection: The Fmoc and Mob groups are removed under specific conditions to yield the free amino acid or peptide.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide chains.
類似化合物との比較
Fmoc-D-Homoserine: Similar to Fmoc-D-HomoSec(Mob)-OH but lacks the Mob protecting group.
Fmoc-L-Homoserine: The L-isomer of Fmoc-D-Homoserine.
Fmoc-D-Serine: Similar structure but with a serine residue instead of homoserine.
Uniqueness:
Stability: The presence of the Mob protecting group provides additional stability during synthesis.
Versatility: It can be used in a variety of peptide synthesis applications due to its stable protecting groups.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylselanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5Se/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVPBVHOQUKQZ-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
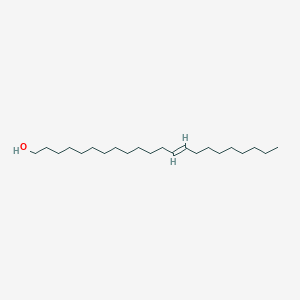
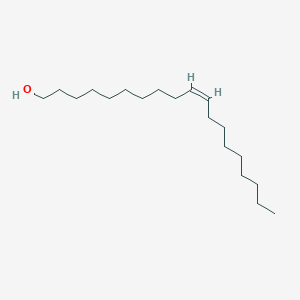

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)

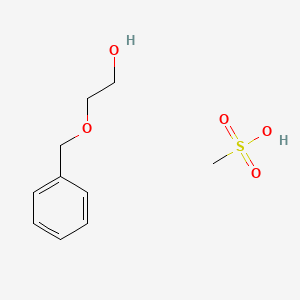
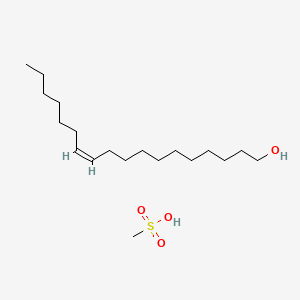
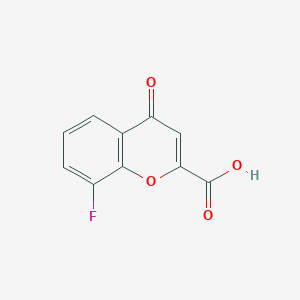
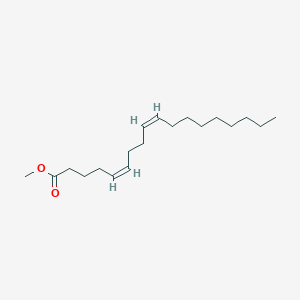
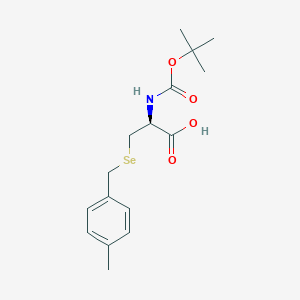
![[(2S,6R)-6-methylmorpholin-2-yl]methanol;[(2R,6S)-6-methylmorpholin-2-yl]methanol;dihydrochloride](/img/structure/B8262378.png)
